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molecular formula C7H13ClO B097711 2,2-Dimethylvaleroyl chloride CAS No. 15721-22-9

2,2-Dimethylvaleroyl chloride

Cat. No. B097711
M. Wt: 148.63 g/mol
InChI Key: NUBKYCCXDNYHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05319133

Procedure details

Ammonium hydroxide (250 ml) was stirred and cooled to 1° C. and 2,2-dimethyl valeroyl chloride (49.7 g, 95%, 318 mmol) was added dropwise over 30 minutes. After stirring at room temperature for an additional 1/2 hour, the white solid product was recovered by filtration, washed with water and allowed to air dry to give 35.4 g (86%) of the desired amide, mp 94°-95° (lit. mp 95°-96° C.).
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3](Cl)=[O:4].[OH-].[NH4+:11]>>[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3]([NH2:11])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
49.7 g
Type
reactant
Smiles
CC(C(=O)Cl)(CCC)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for an additional 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white solid product was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(C(=O)N)(CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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